molecular formula C24H27N3O5S B7695525 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B7695525
M. Wt: 469.6 g/mol
InChI Key: FODSMUBJEBVKST-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPEA, and it belongs to the class of sulfonamide compounds. DPPEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of DPPEA is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DPPEA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DPPEA exhibits a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, DPPEA has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPPEA is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a wide range of diseases. Additionally, DPPEA is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DPPEA is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DPPEA. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for DPPEA. Finally, more research is needed to investigate the safety and toxicity of DPPEA in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of DPPEA involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to produce 3,4-dimethoxyphenethyl p-toluenesulfonate. The resulting compound is then reacted with pyridine-3-carboxaldehyde to produce 2-(3,4-dimethoxyphenethyl)-N-(pyridin-3-ylmethyl)phenethylamine. Finally, this compound is reacted with acetic anhydride to produce DPPEA.

Scientific Research Applications

DPPEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DPPEA has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-31-22-11-10-21(15-23(22)32-2)33(29,30)27(14-12-19-7-4-3-5-8-19)18-24(28)26-17-20-9-6-13-25-16-20/h3-11,13,15-16H,12,14,17-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODSMUBJEBVKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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